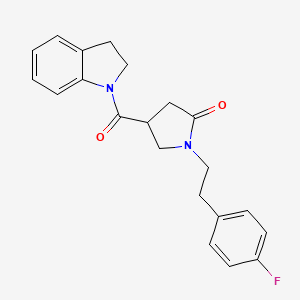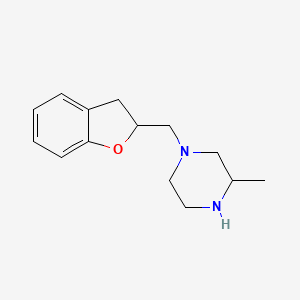
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, which make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action for 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone is not fully understood. However, it is believed to act as a modulator of several neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone has been found to have several biochemical and physiological effects. These include an increase in dopamine and serotonin levels in the brain, as well as an increase in the release of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone in lab experiments is its potential as a treatment for various neurological disorders. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to predict the effects of this compound in different experimental settings.
Orientations Futures
There are several future directions for research on 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone. One area of research is in the development of more precise methods for studying the mechanism of action of this compound. Another area of research is in the development of new treatments for neurological disorders based on the biochemical and physiological effects of this compound. Finally, there is potential for further research on the use of this compound in other areas of science, such as pharmacology and toxicology.
Méthodes De Synthèse
The synthesis method for 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone involves several steps. The first step is the preparation of 4-fluorophenethylamine, which is then reacted with succinic anhydride to form the succinimide derivative. This derivative is then reacted with indole-3-carboxaldehyde to form the final product.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-(4-fluorophenethyl)-2-pyrrolidinone has been studied for its potential use in several scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been found to have potential as a treatment for various neurological disorders.
Propriétés
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-18-7-5-15(6-8-18)9-11-23-14-17(13-20(23)25)21(26)24-12-10-16-3-1-2-4-19(16)24/h1-8,17H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERRQNLGLSDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
![2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7595592.png)
![1-Cyclopentyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B7595594.png)
![Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate](/img/structure/B7595602.png)

![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)



![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)